molecular formula C13H23ClN2O B1478731 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one CAS No. 2098081-89-9

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

Cat. No.: B1478731
CAS No.: 2098081-89-9
M. Wt: 258.79 g/mol
InChI Key: OBUQFCIRAHVKNF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one (CAS 2098081-89-9) is a synthetic organic compound with a molecular formula of C13H23ClN2O and a molecular weight of 258.79 . It features a unique molecular structure that combines a chloroalkyl group with a ketone and a piperazine ring substituted with a cyclohexyl group . The presence of the cyclohexyl group confers significant stereochemical stability and lipophilicity, enhancing the compound's utility in the development of complex bioactive molecules . This compound serves as a versatile synthetic intermediate in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the functionalization of complex molecules . Its reactivity and structural features make it a valuable building block in pharmaceutical research for the modification of ligands and in structure-activity relationship (SAR) studies . The consistent chemical purity and selective reactivity of this compound underscore its importance in exploratory chemistry aimed at developing new therapeutic agents . Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUQFCIRAHVKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one generally involves two major components:

  • Preparation of 1-cyclohexylpiperazine as a key intermediate.
  • Introduction of the 2-chloropropanoyl group onto the piperazine nitrogen.

Preparation of 1-Cyclohexylpiperazine Intermediate

A crucial precursor is 1-cyclohexylpiperazine, which can be synthesized through nucleophilic substitution of cyclohexyl halides with protected piperazine derivatives, followed by deprotection and purification.

Method summary from patent CN112645901A:

Step Procedure Conditions Outcome
1 React cyclohexyl halide with 1-Boc-piperazine and inorganic base in an organic solvent Reflux with stirring, then cooling Formation of 4-Boc-1-cyclohexylpiperazine
2 Acidic deprotection of Boc group Heating and reflux in organic solvent 1-cyclohexylpiperazine hydrochloride salt
3 Neutralization and extraction pH adjusted to 12-14, extraction with organic solvent Crude 1-cyclohexylpiperazine
4 Purification Reduced pressure distillation Pure 1-cyclohexylpiperazine

This method avoids the use of sodium triacetoxyborohydride and repeated extractions, simplifying the process and reducing costs.

Introduction of the 2-Chloropropanoyl Group

The key step to obtain this compound is the acylation of the 1-cyclohexylpiperazine with a suitable 2-chloropropanoyl derivative.

Typical synthetic approach:

  • Use of 2-chloropropanoyl chloride or similar acid chloride as the acylating agent.
  • Reaction with 1-cyclohexylpiperazine under controlled conditions to form the amide bond.

Though direct literature on this exact step for this compound is limited in the retrieved sources, it is consistent with standard amide bond formation chemistry involving acid chlorides and secondary amines.

Related Synthetic Insights and Analogous Preparations

  • The preparation of similar piperazinyl ketones often involves starting from piperazine derivatives and α-haloketones or α-haloesters, enabling nucleophilic substitution by the piperazine nitrogen.
  • Vilsmeier reagents (formed from dimethylformamide and phosphorus oxychloride or oxalyl chloride) are used in related syntheses for introducing chloroalkyl groups onto aromatic or heterocyclic systems, which suggests possible alternative routes for chloropropanoyl group introduction.
  • The use of bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide in low temperature polar solvents can facilitate selective formation of chloro-substituted ketones by controlling reaction pathways.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of 1-cyclohexylpiperazine Cyclohexyl halide + 1-Boc-piperazine + inorganic base, reflux Boc protection/deprotection used for selectivity
2 Deprotection to free amine Acidic reflux, filtration Yields hydrochloride salt intermediate
3 Neutralization and extraction pH 12-14, organic solvent extraction Crude amine isolated
4 Purification Reduced pressure distillation Pure 1-cyclohexylpiperazine obtained
5 Acylation with 2-chloropropanoyl chloride Acid chloride + amine, controlled temperature Forms this compound

Research Findings and Considerations

  • The described preparation method for 1-cyclohexylpiperazine improves over older methods by eliminating hazardous reducing agents and simplifying purification.
  • The acylation step is a standard amidation reaction, but care must be taken to control temperature and stoichiometry to avoid side reactions such as over-acylation or hydrolysis.
  • Alternative synthetic routes may involve Vilsmeier reagent chemistry to introduce chloroalkyl groups, but these are less commonly applied directly to this compound.
  • No direct synthesis protocols for the exact compound were found in public patent or chemical databases; however, the combination of known methods for the intermediates and standard acylation chemistry reliably affords the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of new piperazine derivatives with different substituents.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Analogous Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference ID
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one Ethyl C₉H₁₇ClN₂O 204.7 Compact alkyl group; moderate lipophilicity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl C₁₂H₁₄ClN₂O 252.7 Aromatic group; enhanced π-π interactions
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidinyl-phenyl C₁₆H₁₇ClN₄O 328.8 Heterocyclic extension; potential kinase inhibition
1-{4-[(2,4-dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one 2,4-Dichlorophenoxyacetyl C₁₅H₁₈Cl₂N₂O₃ 357.2 Bulky substituent; increased steric hindrance
2-Chloro-1-(3-chlorophenyl)propan-1-one 3-Chlorophenyl (no piperazine) C₉H₇Cl₂O 217.1 Lacks piperazine ring; simpler structure

Key Observations:

  • Steric Effects: Bulky groups like 2,4-dichlorophenoxyacetyl (C₁₅H₁₈Cl₂N₂O₃) may hinder receptor binding, whereas smaller substituents (e.g., ethyl) favor metabolic stability .
  • Electronic Properties : Aromatic or heterocyclic substituents (e.g., pyrimidinyl in C₁₆H₁₇ClN₄O) may enhance π-stacking interactions with biological targets, a feature absent in alkyl-substituted analogs .

Biological Activity

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly its interactions with neurotransmitter receptors, which are crucial for developing treatments for various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClOC_{15}H_{19}ClO, and it has a molecular weight of approximately 250.76 g/mol. The compound features a chlorinated propanone moiety linked to a piperazine ring substituted with a cyclohexyl group, which is believed to enhance its ability to penetrate the blood-brain barrier.

PropertyValue
Molecular FormulaC15H19ClOC_{15}H_{19}ClO
Molecular Weight250.76 g/mol
CAS Number2098081-89-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the chlorination of propanone derivatives and subsequent coupling with piperazine derivatives. Controlled conditions are essential to achieve high yields and purity, which are critical for biological testing.

Neurotransmitter Receptor Interactions

Research indicates that compounds with similar structures often exhibit significant affinity for serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that this compound may interact with these receptors, which are pivotal in treating mood disorders such as depression and anxiety.

Potential Mechanisms:

  • Serotonin Receptors: The compound may modulate serotonin levels, impacting mood regulation.
  • Dopamine Receptors: Interaction with dopamine receptors could influence reward pathways and motor control.

Case Studies

A review of literature highlights several case studies where related compounds were tested for their biological activity:

  • Antidepressant Effects: A study demonstrated that piperazine derivatives exhibited significant antidepressant-like effects in rodent models, suggesting potential therapeutic applications for similar compounds.
  • Anxiolytic Properties: Research on structurally analogous compounds indicated reduced anxiety behaviors in animal models, further supporting the hypothesis that this compound may possess anxiolytic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the cyclohexylpiperazine moiety can react with a chloro-propanone derivative under reflux in aprotic solvents like dichloromethane or acetonitrile. Catalytic bases (e.g., triethylamine) are used to deprotonate intermediates and accelerate reaction kinetics . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of piperazine to chloro-propanone), temperature (40–60°C), and reaction time (12–24 hours). Purity is confirmed via TLC or HPLC, with yields averaging 60–75% .

Q. How is this compound characterized using spectroscopic techniques?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 reveal characteristic signals:
  • Chloro-propanone carbonyl at ~200–210 ppm (13C^{13}C).
  • Cyclohexyl protons as multiplet signals (1.2–2.1 ppm, 1H^1H) .
  • FT-IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular formula (C13H _{13}H _{22}ClN2 _2O).

Q. What crystallographic methods are used to resolve the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation in solvents like ethanol or ethyl acetate. Data collection at 100–113 K using Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion. The SHELX suite (SHELXL for refinement) solves structures via direct methods, with R-factors < 0.05 indicating high precision . Hydrogen bonding and torsional angles are analyzed using programs like Mercury or OLEX2.

Advanced Research Questions

Q. How can researchers address low refinement metrics (e.g., high R-factors) in X-ray crystallography of this compound?

  • Answer : High R-factors often arise from disordered solvent molecules or twinning. Strategies include:

  • Data Reprocessing : Exclude outliers or apply multi-scan absorption corrections.
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., cyclohexyl groups) using PART instructions in SHELXL .
  • Twinning Refinement : Use the TWIN/BASF commands in SHELXL for twinned crystals, adjusting the twin law via HKLF5 format .

Q. What experimental and computational approaches resolve discrepancies between spectroscopic data and predicted molecular geometries?

  • Answer :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare computed NMR/IR spectra with experimental data to identify conformational mismatches .
  • Dynamic NMR : For flexible moieties (e.g., cyclohexyl), variable-temperature NMR (VT-NMR) detects ring-flipping dynamics, explaining peak broadening .
  • Synchrotron Radiation : High-resolution SCXRD at synchrotrons (e.g., 0.5 Å wavelength) resolves subtle electron density ambiguities .

Q. What strategies are employed to study the structure-activity relationship (SAR) of derivatives of this compound in medicinal chemistry?

  • Answer :

  • Functional Group Modulation : Replace the chloro group with Br, F, or NO2_2 to assess electronic effects on bioactivity .
  • Piperazine Substitution : Introduce substituents (e.g., aryl, alkyl) at the piperazine nitrogen to evaluate steric/electronic contributions .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate IC50_{50} values with computed docking scores (AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

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